An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of Methyl 3-(3-Pyridyl)propiolate
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of Methyl 3-(3-Pyridyl)propiolate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-(3-pyridyl)propiolate is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique molecular architecture, featuring a pyridine ring, a reactive propiolate moiety, and a methyl ester, offers a trifecta of functional handles for complex molecule synthesis. The electron-deficient alkyne is primed for a variety of transformations, most notably cycloaddition reactions, which provide rapid access to diverse and novel heterocyclic scaffolds. The pyridine nucleus imparts desirable physicochemical properties, such as aqueous solubility and hydrogen bonding capability, which are critical in drug design. This guide provides a comprehensive analysis of the chemical properties, reactivity, and synthetic applications of Methyl 3-(3-pyridyl)propiolate, offering field-proven insights for its strategic deployment in research and development pipelines.
Molecular Overview and Physicochemical Properties
Methyl 3-(3-pyridyl)propiolate (CAS 78584-30-2) is a structurally precise molecule designed for synthetic versatility.[1][2] Its core consists of a pyridine ring substituted at the 3-position with a methyl propiolate group. This arrangement positions the electron-withdrawing pyridine nitrogen meta to the alkyne, influencing the electronic nature of the ring and the reactivity of the side chain.
Caption: Chemical Structure of Methyl 3-(3-Pyridyl)propiolate.
The combination of a basic nitrogenous heterocycle with an electrophilic alkyne makes this compound a powerful tool for building molecular diversity.
| Property | Value | Source(s) |
| CAS Number | 78584-30-2 | [1][2][3] |
| Molecular Formula | C₉H₇NO₂ | [1][2][3] |
| Molecular Weight | 161.16 g/mol | [1][3] |
| Appearance | Solid | [1][3] |
| Melting Point | 52 °C | [1][3] |
| Boiling Point | 274.4 ± 13.0 °C (Predicted) | [1][3] |
| Density | 1.18 ± 0.1 g/cm³ (Predicted) | [1][3] |
| pKa | 3.27 ± 0.12 (Predicted) | [1][2] |
| Topological Polar Surface Area | 39.19 Ų | [3] |
| XLogP3 | 1.3 | [2] |
Spectroscopic and Analytical Characterization
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly informative. The four protons on the pyridine ring will appear as complex multiplets in the aromatic region (δ 7.0-8.5 ppm). The methyl ester group will present as a sharp singlet at approximately δ 3.8 ppm.[4]
-
¹³C NMR Spectroscopy: The carbon spectrum will show nine distinct signals. The two sp-hybridized carbons of the alkyne will resonate in the δ 70-90 ppm range. The carbonyl carbon of the ester will be significantly downfield, typically above δ 150 ppm. The pyridine carbons will appear in the aromatic region (δ 120-150 ppm), and the methyl carbon will be upfield around δ 52 ppm.[6]
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A sharp, intense absorption band around 2200-2250 cm⁻¹ is characteristic of the C≡C triple bond. A strong carbonyl (C=O) stretch from the ester will be prominent near 1715 cm⁻¹. C-H stretches from the aromatic ring will be observed above 3000 cm⁻¹, while the C-O ester stretch will appear in the 1200-1300 cm⁻¹ region.[7]
-
Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry would show a molecular ion (M⁺) peak at m/z = 161. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z = 31) or the entire methoxycarbonyl group (-COOCH₃, m/z = 59).[5][7]
Chemical Reactivity and Synthetic Utility
The synthetic power of Methyl 3-(3-pyridyl)propiolate stems from the targeted reactivity of its functional groups. The propiolate moiety, in particular, serves as a linchpin for constructing complex molecular frameworks.
The Propiolate Moiety: A Hub for Complexity Generation
The alkyne in methyl propiolate is electron-deficient, or "electrophilic," due to the strong electron-withdrawing effect of the adjacent ester group. This polarization makes it an excellent substrate for a wide range of chemical transformations.[8][9]
This class of reaction is one of the most powerful methods for synthesizing five-membered heterocyclic rings, which are prevalent in pharmaceuticals.[10] Methyl 3-(3-pyridyl)propiolate is an ideal dipolarophile for reacting with 1,3-dipoles such as azides (Huisgen cycloaddition), nitrile oxides, and ylides.[10][11] These reactions often proceed with high regioselectivity, providing a single major product and streamlining synthetic efforts.[10] The resulting triazole or pyrrole heterocycles, for example, are valuable scaffolds in drug discovery.
Caption: General scheme of a [3+2] cycloaddition reaction.
As a potent dienophile, the propiolate can react with conjugated dienes to form six-membered rings.[8] This provides a direct route to highly functionalized pyridyl-substituted cyclohexadiene derivatives, which can be further manipulated or aromatized.
The electrophilic β-carbon of the alkyne is susceptible to conjugate addition by a wide range of soft nucleophiles, including thiols, amines, and enolates.[9] This reaction is fundamental for carbon-carbon and carbon-heteroatom bond formation, allowing for the straightforward introduction of diverse functional groups.
The Pyridine Ring: Modulating Solubility and Bio-activity
The pyridine ring is more than a simple aromatic spacer; it is a key pharmacophore that influences the molecule's overall properties.[12]
-
Basicity and Solubility: The lone pair of electrons on the nitrogen atom imparts basicity (predicted pKa ≈ 3.27), allowing for salt formation with acids.[1][2] This is a common strategy in drug development to dramatically increase the aqueous solubility and improve the bioavailability of a compound.
-
Hydrogen Bonding: The nitrogen atom acts as a hydrogen bond acceptor, a critical interaction for molecular recognition at biological targets like enzyme active sites and receptors.[12]
-
Ring Reactivity: While electrophilic substitution on the pyridine ring is generally disfavored, the ring can be N-activated with reagents like acyl chlorides.[13] This activation enhances the electrophilicity of the ring, making it susceptible to attack by nucleophiles to form dihydropyridine derivatives, which are themselves important therapeutic agents.[13]
The Ester Functional Group: A Handle for Prodrug Strategies
The methyl ester provides a convenient synthetic handle. It can be readily hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, which can alter the compound's polarity or serve as an attachment point for further functionalization.[14] Furthermore, in a drug development context, esters are frequently used as prodrugs to improve membrane permeability and oral absorption, being later hydrolyzed in vivo by esterase enzymes to release the active carboxylic acid.
Representative Experimental Protocol: [3+2] Cycloaddition
The following is a representative protocol for a cycloaddition reaction, a key application for this reagent class, based on methodologies described in the literature for similar systems.[10] This self-validating system ensures reaction completion can be monitored via standard techniques like TLC and the product characterized by spectroscopic methods.
Objective: Synthesis of a pyridyl-substituted pyrrolo[1,2-b]pyridazine derivative.
Workflow:
Caption: Experimental workflow for a cycloaddition reaction.
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the appropriate pyridazinium salt (1.0 eq) in anhydrous solvent (e.g., dichloromethane or acetonitrile).
-
Ylide Generation: Cool the solution to 0 °C in an ice bath. Add triethylamine (TEA) (1.2 eq) dropwise to the solution. Stir for 15-20 minutes to facilitate the in-situ generation of the pyridazinium ylide (a 1,3-dipole).
-
Dipolarophile Addition: Add a solution of Methyl 3-(3-pyridyl)propiolate (1.1 eq) in the same anhydrous solvent to the reaction mixture dropwise over 5 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The causality here is that the generated nucleophilic ylide attacks the electrophilic alkyne of the propiolate, initiating the cycloaddition cascade.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure cycloadduct.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS).
Safety, Handling, and Storage
While specific safety data for Methyl 3-(3-pyridyl)propiolate is limited, the known hazards of its parent compound, methyl propiolate, provide a strong basis for handling procedures.[15]
-
Hazards: Assumed to be a lachrymator (tear-inducing agent) and an irritant to the skin, eyes, and respiratory system.[15][16] It should also be considered a flammable liquid and vapor.[15]
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[16][17] Use spark-proof tools and take precautionary measures against static discharge.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from heat, sparks, open flames, and other sources of ignition.[15]
Conclusion
Methyl 3-(3-pyridyl)propiolate is a high-value synthetic intermediate with a rich and predictable chemical reactivity profile. Its capacity to undergo cycloaddition and Michael addition reactions provides medicinal chemists with a reliable tool for the rapid assembly of novel heterocyclic entities. The embedded pyridine ring offers a strategic element for fine-tuning ADME (absorption, distribution, metabolism, and excretion) properties essential for successful drug development. A thorough understanding of its properties, as detailed in this guide, is paramount for leveraging its full potential in the synthesis of next-generation pharmaceuticals and advanced materials.
References
-
LookChem. Methyl 3-(3-Pyridyl)propiolate (Cas 78584-30-2). [Link]
-
Mangalagiu, I. I., et al. (2021). [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics. PubMed Central. [Link]
-
LookChem. methyl 3-(2-Pyridyl)propiolate (Cas 72764-93-3). [Link]
-
Black, D. A., & Arndtsen, B. A. (2018). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. ACS Publications. [Link]
-
Wikipedia. Methyl propiolate. [Link]
-
ResearchGate. Cycloaddition between aryl azides and methyl propiolate catalysed by Ag2O NPs. [Link]
-
ResearchGate. Pyridyl disulfide-based thiol-disulfide exchange reaction: Shaping the design of redox-responsive polymeric materials. [Link]
-
ResearchGate. Secondary Amine-Mediated Cyclization of Methyl Propiolate with Imines. [Link]
-
ResearchGate. ¹H NMR spectra of compound 1 (1 equiv.) and methyl propiolate.... [Link]
-
Cole-Parmer. Material Safety Data Sheet - Methyl propiolate, 99%. [Link]
-
Hamzah, N. H., et al. (2025). Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids. Data in Brief. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of Methyl Propiolate in Modern Chemical Synthesis. [Link]
-
Organic Syntheses. METHYL 4-CHLORO-1H-PYRROLO[3,2-c]PYRIDINE-2-CARBOXYLATE. [Link]
-
MDPI Books. Cycloaddition Reactions at the Beginning of the Third Millennium. [Link]
-
Wiedner, E. S., et al. (2022). Dissociation of Pyridinethiolate Ligands during Hydrogen Evolution Reactions of Ni-Based Catalysts: Evidence from X‑ray Absorption Spectroscopy. Figshare. [Link]
-
Sciforum. Cycloaddition of Methyl Acrylate with Substituted Pyridinium-3-olates and Pyrazinium-3-olates. (2010). [Link]
-
University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]
-
Sui, J., et al. (2019). Pyridyl Disulfide Reaction Chemistry: An Efficient Strategy toward Redox-Responsive Cyclic Peptide-Polymer Conjugates. PubMed. [Link]
-
The Royal Society of Chemistry. Supplementary Information - Green Chemistry. [Link]
-
Slideshare. Pyridine - Synthesis, Reactions and Medicinal uses. [Link]
-
Juniper Publishers. Magic Methyl Effects in Drug Design. (2021). [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. echemi.com [echemi.com]
- 4. Methyl propiolate(922-67-8) 1H NMR [m.chemicalbook.com]
- 5. psasir.upm.edu.my [psasir.upm.edu.my]
- 6. rsc.org [rsc.org]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. Methyl propiolate - Wikipedia [en.wikipedia.org]
- 9. nbinno.com [nbinno.com]
- 10. [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pyridine - Syntheis, Reactions and Medicinal uses | PPTX [slideshare.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Buy Ethyl 3-(3-Pyridyl)propiolate | 59608-03-6 [smolecule.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. fishersci.com [fishersci.com]
